molecular formula C13H12Te2 B14643196 1,1'-(Methyleneditellanyl)dibenzene CAS No. 55136-88-4

1,1'-(Methyleneditellanyl)dibenzene

Cat. No.: B14643196
CAS No.: 55136-88-4
M. Wt: 423.4 g/mol
InChI Key: HSZRXWGZAYDCJJ-UHFFFAOYSA-N
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Description

1,1'-(Methyleneditellanyl)dibenzene (C₁₃H₁₂Te₂) is an organotellurium compound consisting of two benzene rings linked by a methylene-bridged ditellurium (-Te-CH₂-Te-) group. This structure imparts unique electronic and steric properties due to tellurium’s large atomic radius (1.43 Å) and low electronegativity (2.1 on the Pauling scale). The compound’s synthesis typically involves coupling reactions of tellurium precursors with benzyl halides under inert conditions. Its crystallographic characterization, as inferred from methods like single-crystal X-ray diffraction (commonly refined using SHELX software ), reveals elongated Te–C bonds (~2.06 Å) compared to lighter chalcogen analogs, contributing to reduced thermal stability and increased susceptibility to oxidation.

Properties

CAS No.

55136-88-4

Molecular Formula

C13H12Te2

Molecular Weight

423.4 g/mol

IUPAC Name

phenyltellanylmethyltellanylbenzene

InChI

InChI=1S/C13H12Te2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

HSZRXWGZAYDCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Te]C[Te]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Methyleneditellanyl)dibenzene can be synthesized through the reaction of benzyl chloride with sodium telluride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the tellurium-carbon bond being facilitated by the nucleophilic substitution of the chloride ion by the telluride ion.

Industrial Production Methods: While specific industrial production methods for 1,1’-(Methyleneditellanyl)dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Methyleneditellanyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride; usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nitration (using nitric acid and sulfuric acid), sulfonation (using sulfur trioxide or oleum), halogenation (using halogens like chlorine or bromine).

Major Products Formed:

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Original 1,1’-(Methyleneditellanyl)dibenzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1,1’-(Methyleneditellanyl)dibenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and bonding characteristics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,1’-(Methyleneditellanyl)dibenzene involves its interaction with various molecular targets and pathways. The tellurium atoms in the compound can form bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress, which may contribute to its biological activity.

Comparison with Similar Compounds

Biphenyl (1,1'-Biphenyl)

  • Structure : Two benzene rings connected by a single C–C bond (C₁₂H₁₀) .
  • Key Differences: Bond Characteristics: The C–C bond in biphenyl (1.48 Å) is significantly shorter and stronger than the Te–CH₂–Te bridge, leading to greater thermal stability (biphenyl melts at 69°C vs. decomposition observed in tellurium analogs at lower temperatures). Electronic Effects: Biphenyl exhibits π-conjugation across the rings, whereas the Te-containing bridge disrupts conjugation, localizing electron density on the tellurium atoms.

1,1'-(Ethane-1,1-diyldisulfonyl)dibenzene

  • Structure : Features a sulfonyl (-SO₂-) group bridging two benzene rings via an ethane spacer (C₁₄H₁₄S₂O₄) .
  • Key Differences :
    • Electronegativity and Reactivity : The sulfonyl group’s high electronegativity (S: 2.58) creates strong electron-withdrawing effects, contrasting with the electron-rich Te centers in 1,1'-(Methyleneditellanyl)dibenzene.
    • Stability : Sulfonyl derivatives are more resistant to hydrolysis and oxidation compared to tellurium analogs, which readily degrade in air.
    • Crystallography : The sulfonyl compound’s structure (refined using SHELXL ) shows shorter S–O bonds (~1.43 Å) and planar geometry, unlike the tetrahedral coordination around Te.

(3-(4-Chlorophenyl)prop-1-ene-1,1-diyl)dibenzene

  • Structure : A chlorinated propene bridge connecting two benzene rings (C₂₂H₁₇Cl) .
  • Key Differences :
    • Steric and Electronic Effects : The chlorine substituent introduces steric hindrance and electron-withdrawing effects, altering reactivity patterns compared to the unsubstituted Te bridge.
    • Synthetic Utility : The chlorinated compound is synthesized via electrophilic addition (as per HRMS and NMR data ), whereas tellurium analogs require specialized reducing agents.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Linking Group Bond Length (Å) Melting Point (°C) Stability Key Applications
This compound C₁₃H₁₂Te₂ -Te-CH₂-Te- Te–C: ~2.06 Decomposes <100 Low (air-sensitive) Catalysis, Materials
Biphenyl C₁₂H₁₀ C–C C–C: 1.48 69 High Solvents, Heat transfer
1,1'-(Ethane-1,1-diyldisulfonyl)dibenzene C₁₄H₁₄S₂O₄ -SO₂-CH₂-CH₂-SO₂- S–O: 1.43 215–220 Moderate Pharmaceuticals, Polymers
(3-(4-Chlorophenyl)prop-1-ene-1,1-diyl)dibenzene C₂₂H₁₇Cl -C(Cl)=CH₂- C–Cl: 1.74 120–125 Moderate Organic synthesis

Research Findings and Trends

  • Reactivity : The Te–CH₂–Te bridge in this compound undergoes oxidative cleavage more readily than S or C analogs, forming telluroxides .
  • Thermal Behavior : Differential scanning calorimetry (DSC) of tellurium compounds shows exothermic decomposition peaks absent in biphenyl or sulfonyl derivatives.
  • Synthetic Challenges : Tellurium’s toxicity and air sensitivity necessitate glovebox techniques, unlike the ambient handling of biphenyl .

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